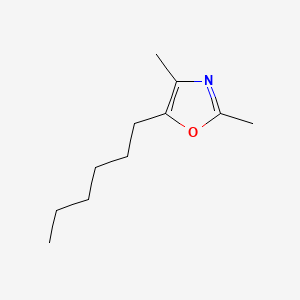

Oxazole, 5-hexyl-2,4-dimethyl-

Description

Overview of Oxazole (B20620) Heterocycles in Modern Organic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. synarchive.comchemicalbook.com This structural motif is a cornerstone in modern organic chemistry, with oxazole derivatives exhibiting a wide array of applications in medicinal chemistry, agrochemicals, and materials science. ijpsonline.comtandfonline.com The unique electronic properties and the ability of the oxazole ring to participate in various chemical transformations make it a valuable building block for the synthesis of complex molecular architectures. nih.gov

The significance of the oxazole core is underscored by its presence in numerous biologically active compounds and natural products. ijpsonline.com Consequently, the development of novel synthetic methodologies and the investigation of the structure-activity relationships of oxazole derivatives remain active areas of research. tandfonline.comnih.gov These compounds are known to interact with a wide range of biological targets, such as enzymes and receptors, through various non-covalent interactions. nih.govirjweb.com

Historical Development of Oxazole Synthesis and Reactivity Studies

The journey into oxazole chemistry began in the late 19th and early 20th centuries with the development of foundational synthetic methods that are still in use today. One of the earliest and most well-known methods is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which involves the reaction of a cyanohydrin with an aldehyde. wikipedia.orgontosight.ai This was followed by the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, which utilizes the cyclodehydration of 2-acylamino-ketones. synarchive.comwikipedia.org

Another cornerstone in oxazole synthesis is the Van Leusen reaction , developed in 1972, which employs tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes. nih.govorganic-chemistry.org Over the years, numerous other methods and variations have been developed, including reactions of α-haloketones with primary amides and the cycloisomerization of propargyl amides, often aiming for greener reaction conditions and higher yields. ijpsonline.compharmaguideline.com The study of their reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction, has further expanded the synthetic utility of the oxazole ring. pharmaguideline.com

Electronic Structure and Aromaticity of the Oxazole Ring System

The oxazole ring is a planar, five-membered heterocycle with a delocalized 6π-electron system, which confers it aromatic character. chemicalbook.com The atoms within the ring are sp² hybridized. tandfonline.com The electronic structure of oxazole can be considered a hybrid, with the nitrogen atom behaving like the nitrogen in pyridine (B92270) and the oxygen atom behaving like the oxygen in furan (B31954). chemicalbook.compharmaguideline.com

However, the aromaticity of oxazole is considered to be less pronounced than that of its sulfur-containing analog, thiazole (B1198619), and its nitrogen-containing analog, imidazole (B134444). wikipedia.orgoxfordsciencetrove.comnih.gov This is attributed to the high electronegativity of the oxygen atom, which restricts the complete delocalization of the π-electrons. chemicalbook.com Computational studies, including those using isotropic magnetic shielding distributions, have supported this trend, generally placing the aromaticity order as thiophene (B33073) > thiazole > pyrrole (B145914) > imidazole > furan > oxazole. researchgate.netacs.org Despite this, the aromatic nature of the oxazole ring provides it with considerable stability. tandfonline.com

Substituent Effects on Oxazole Ring Reactivity

The reactivity of the oxazole ring is significantly influenced by the nature and position of its substituents. numberanalytics.com These effects dictate the regioselectivity of various reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions.

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the presence of the electronegative pyridine-like nitrogen atom. pharmaguideline.comoxfordsciencetrove.com However, the presence of electron-donating groups (EDGs) can activate the ring, facilitating electrophilic substitution, which typically occurs at the C5 position, the most reactive site. tandfonline.compharmaguideline.com

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is more favorable, particularly when electron-withdrawing groups (EWGs) are present. pharmaguideline.comnumberanalytics.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com Halogen atoms at the C2 position can be readily displaced by nucleophiles. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, a property that is highly dependent on the substituents. pharmaguideline.com Electron-donating groups on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com Conversely, the reaction can be promoted by activating the oxazole nitrogen with Brønsted or Lewis acids, which lowers the LUMO energy of the oxazole diene. nih.gov The nature of the substituents on both the oxazole (diene) and the dienophile determines whether the reaction proceeds via a normal or inverse electron-demand pathway. ijcrcps.com

Research Data on Oxazole, 5-hexyl-2,4-dimethyl-

The specific compound, Oxazole, 5-hexyl-2,4-dimethyl-, with the CAS number 20662-85-5 , is a trisubstituted oxazole derivative. thegoodscentscompany.com While detailed peer-reviewed studies focusing exclusively on this molecule are limited, its chemical properties can be inferred from general principles of oxazole chemistry and data on similarly substituted compounds.

A notable piece of research involving this compound is its identification as a potential arthropod repellent. A US patent lists Oxazole, 5-hexyl-2,4-dimethyl- among compounds for use in repelling insects. google.comepo.org

Interactive Data Table: Properties of Oxazole, 5-hexyl-2,4-dimethyl-

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO | |

| Molecular Weight | 181.27 g/mol | |

| CAS Number | 20662-85-5 | |

| IUPAC Name | 5-hexyl-2,4-dimethyl-1,3-oxazole | |

| Canonical SMILES | CCCCCCC1=C(N=C(O1)C)C | |

| InChI Key | PFPGGXLERJDRPB-UHFFFAOYSA-N | |

| Boiling Point (est.) | 231.7±9.0 °C | thegoodscentscompany.com |

| Flash Point (est.) | 97.30 °C | thegoodscentscompany.com |

| logP (o/w) (est.) | 3.748 | thegoodscentscompany.com |

The synthesis of 2,4,5-trisubstituted oxazoles is well-documented and can be achieved through various methods. For instance, a common approach involves the reaction of α-bromoketones with amides, or the cyclization of precursors like aroylmethylidene malonates with nitriles. rsc.orgorganic-chemistry.org A facile synthesis of 2,4,5-trisubstituted oxazoles has also been described through a copper-catalyzed, solvent-free annulation of ketones and amines under a molecular oxygen atmosphere. acs.org These general methods suggest a plausible synthetic route to Oxazole, 5-hexyl-2,4-dimethyl- would likely involve the condensation and cyclization of appropriate precursors, such as a derivative of 2-nonanone (B1664094) and acetamide (B32628) or related reagents.

Spectroscopic characterization is crucial for confirming the structure of such compounds. For a substituted oxazole, ¹H NMR spectroscopy would reveal characteristic signals for the hexyl and methyl group protons. Mass spectrometry would confirm the molecular weight, and IR spectroscopy would identify key functional groups like the C=N bond of the oxazole ring.

Structure

3D Structure

Properties

CAS No. |

20662-85-5 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

5-hexyl-2,4-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C11H19NO/c1-4-5-6-7-8-11-9(2)12-10(3)13-11/h4-8H2,1-3H3 |

InChI Key |

PFPGGXLERJDRPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(N=C(O1)C)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Oxazole, 5 Hexyl 2,4 Dimethyl

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. For 2,4,5-trisubstituted oxazoles like 5-hexyl-2,4-dimethyl-oxazole, the position of electrophilic substitution is primarily governed by the directing effects of the substituents. In the case of oxazoles, electrophilic substitution typically occurs at the C-5 position. However, since this position is already occupied by a hexyl group in the target molecule, electrophilic attack would be directed to other available positions, though it is generally less favored. The presence of three electron-donating alkyl groups (two methyl and one hexyl) increases the electron density of the oxazole ring, thereby activating it towards electrophilic substitution compared to the unsubstituted oxazole.

Common electrophilic substitution reactions for oxazoles include nitration, halogenation, and Friedel-Crafts acylation. For 5-hexyl-2,4-dimethyl-oxazole, these reactions are expected to be challenging due to the lack of an unsubstituted C-5 position.

| Reaction | Reagents | Expected Product | Notes |

| Nitration | HNO₃/H₂SO₄ | Complex mixture/No reaction | The C-5 position is blocked, and the oxazole ring can be sensitive to strong acidic conditions. |

| Bromination | Br₂/FeBr₃ | Complex mixture/No reaction | Similar to nitration, the primary site for electrophilic attack is substituted. |

| Acylation | RCOCl/AlCl₃ | Complex mixture/No reaction | Friedel-Crafts conditions can lead to complexation with the nitrogen atom and potential ring opening. |

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group, such as a halogen, at the C-2 position. semanticscholar.org For 5-hexyl-2,4-dimethyl-oxazole, which lacks such a leaving group, direct nucleophilic substitution on the ring is not a feasible reaction pathway. The high electron density of the ring, further enhanced by the alkyl substituents, repels incoming nucleophiles.

Displacement of a substituent would necessitate harsh reaction conditions that would likely lead to the degradation of the oxazole ring itself.

N-Acylation and N-Alkylation of Oxazoles

The nitrogen atom in the oxazole ring possesses a lone pair of electrons and can act as a nucleophile, leading to N-acylation or N-alkylation to form oxazolium salts. The reactivity of the nitrogen atom is influenced by the electronic effects of the ring substituents. The electron-donating alkyl groups in 5-hexyl-2,4-dimethyl-oxazole increase the nucleophilicity of the nitrogen atom, facilitating its reaction with electrophiles.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, would yield an N-acyloxazolium salt. These salts are often reactive intermediates.

N-Alkylation: Similarly, alkylating agents like alkyl halides or triflates can react with the nitrogen atom to produce N-alkyloxazolium salts. These salts are generally more stable than their N-acyl counterparts.

| Reaction | Reagent | Product Type |

| N-Acylation | Acetyl chloride | N-Acyloxazolium salt |

| N-Alkylation | Methyl iodide | N-Alkyloxazolium salt |

Oxidation Reactions of the Oxazole Moiety

The oxazole ring is generally susceptible to oxidation, which can lead to ring-opened products or the formation of other heterocyclic systems. The outcome of the oxidation of 5-hexyl-2,4-dimethyl-oxazole would depend on the oxidizing agent and the reaction conditions. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely result in the degradation of the oxazole ring.

Photooxidation, involving singlet oxygen, is a known reaction for oxazoles, often leading to the formation of triamides via a [4+2] cycloaddition with the oxygen molecule followed by rearrangement.

| Oxidizing Agent | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | N-oxide or ring-opened products |

| Singlet oxygen (¹O₂) | Triamide derivatives |

Reduction Reactions of Oxazole Ring Systems

Reduction of the oxazole ring can lead to various products, including oxazolines, oxazolidines, or ring-opened structures, depending on the reducing agent and the substrate. semanticscholar.org Catalytic hydrogenation of oxazoles, for example, can result in the saturation of the double bonds to yield oxazolidines. Reductions with dissolving metals, such as sodium in liquid ammonia (B1221849) (Birch reduction), can also lead to ring-opened products. For 5-hexyl-2,4-dimethyl-oxazole, reduction would likely proceed to the corresponding oxazoline (B21484) or oxazolidine (B1195125) under appropriate conditions.

| Reducing Agent | Expected Product |

| H₂/Pd, Pt, or Ni catalyst | 5-hexyl-2,4-dimethyl-oxazolidine |

| NaBH₄ | No reaction (typically reduces carbonyls) |

| LiAlH₄ | Potential for ring cleavage |

Cycloaddition Reactions, including Diels-Alder Type

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. semanticscholar.org This reaction is a powerful tool for the synthesis of substituted pyridines, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to lose a molecule and form the aromatic pyridine (B92270) ring. The presence of electron-donating substituents on the oxazole ring, as in 5-hexyl-2,4-dimethyl-oxazole, enhances its reactivity as a diene.

The reaction of 5-hexyl-2,4-dimethyl-oxazole with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a substituted pyridine derivative after the elimination of a molecule of water (or a related species) from the intermediate adduct.

| Dienophile | Intermediate | Final Product |

| Dimethyl acetylenedicarboxylate (DMAD) | Bicyclic adduct | Substituted pyridine |

| Maleic anhydride | Bicyclic adduct | Substituted pyridine |

Photochemical Transformations and Photolysis of Oxazoles

The photochemistry of oxazoles can be complex, leading to various isomeric products through rearrangements. One of the well-documented photochemical reactions of oxazoles is the conversion to isoxazoles or other heterocyclic systems upon UV irradiation. The specific pathway and products of the photolysis of 5-hexyl-2,4-dimethyl-oxazole are not documented, but based on general principles, it could undergo ring-opening and re-cyclization to form an isomeric heterocycle. The substituents on the ring would influence the stability of the intermediates and the final product distribution.

Functional Group Interconversions of the Hexyl, Methyl, and other Substituents

The chemical reactivity of the alkyl substituents on the "Oxazole, 5-hexyl-2,4-dimethyl-" core is a crucial aspect of its synthetic utility, allowing for the introduction of diverse functionalities. The hexyl and methyl groups, while generally unreactive as alkanes, possess altered reactivity due to their attachment to the oxazole ring. The positions adjacent to the heterocyclic ring, specifically the methylene (B1212753) group of the hexyl chain at C5 and the methyl groups at C2 and C4, exhibit reactivity analogous to that of benzylic positions in substituted aromatic compounds. chemistrysteps.comlibretexts.org This enhanced reactivity stems from the ability of the oxazole ring to stabilize radical or charged intermediates formed during a reaction. chemistrysteps.comlibretexts.org

While specific experimental studies on the functional group interconversions of the alkyl substituents of "Oxazole, 5-hexyl-2,4-dimethyl-" are not extensively documented in the reviewed literature, the reactivity can be inferred from established principles of organic chemistry and studies on similarly substituted heterocyclic and aromatic compounds. The primary transformations involve oxidation and halogenation of the alkyl side chains.

Oxidation of Alkyl Side Chains

The methyl and hexyl groups attached to the oxazole ring are susceptible to oxidation, particularly at the carbon atom directly bonded to the ring. This reactivity is comparable to the side-chain oxidation of alkylbenzenes. libretexts.orgresearchgate.net Strong oxidizing agents can convert these alkyl groups into more functionalized moieties such as alcohols, aldehydes, or carboxylic acids.

The methyl groups at the C2 and C4 positions, and the benzylic-like methylene group of the hexyl chain at the C5 position, are the most probable sites for initial oxidative attack. The oxidation of methyl groups on heterocyclic rings to form aldehydes has been observed in related systems. For instance, the oxidation of 2-methylbenzothiazole (B86508) with the hydroxyl radical leads to the formation of the corresponding aldehyde. nih.gov A similar transformation could be envisioned for the methyl groups of "Oxazole, 5-hexyl-2,4-dimethyl-".

Furthermore, studies on the oxidation of 5-methyl-2'-deoxycytidine (B118692) have shown that the methyl group can be oxidized to hydroxymethyl, formyl, and carboxyl groups under specific conditions. manac-inc.co.jp This suggests that the methyl groups on the oxazole ring could undergo similar transformations. The hexyl group, particularly at the C1 position, could also be oxidized. However, complete oxidation of longer alkyl chains often leads to cleavage, resulting in a carboxylic acid at the point of attachment to the ring. libretexts.orgresearchgate.net

The table below outlines the potential oxidation products of the alkyl substituents of "Oxazole, 5-hexyl-2,4-dimethyl-".

| Substituent | Potential Oxidation Product | Reagent/Conditions (Inferred) |

| 2-Methyl | 2-Formyloxazole derivative | Mild oxidizing agents |

| 4-Methyl | 4-Formyloxazole derivative | Mild oxidizing agents |

| 5-Hexyl | 5-(1-Oxohexyl)oxazole derivative | Selective oxidizing agents |

| 5-Hexyl | 5-Carboxyoxazole derivative | Strong oxidizing agents (e.g., KMnO4) |

This table presents hypothetical transformations based on established reactivity principles, as direct experimental data for "Oxazole, 5-hexyl-2,4-dimethyl-" was not found in the reviewed literature.

Halogenation of Alkyl Side Chains

Free radical halogenation is a common method for the functionalization of alkyl side chains on aromatic and heterocyclic rings. libretexts.orgmdpi.com This type of reaction is typically initiated by UV light or a radical initiator and often employs reagents like N-bromosuccinimide (NBS) for selective bromination at benzylic or allylic positions. libretexts.orgchadsprep.comyoutube.com

The methyl groups at C2 and C4, and the methylene group of the hexyl chain at C5, are analogous to benzylic positions and are therefore expected to be the primary sites for radical halogenation. The stability of the resulting radical intermediate, which is delocalized by the oxazole ring, drives the selectivity of this reaction. chemistrysteps.comlibretexts.org

The reaction of "Oxazole, 5-hexyl-2,4-dimethyl-" with a reagent such as NBS would likely yield a mixture of monobrominated products at the side chains. The relative reactivity of the different positions would depend on the stability of the corresponding radical intermediates.

The potential products of free-radical bromination are summarized in the table below.

| Substituent | Potential Halogenation Product | Reagent/Conditions (Inferred) |

| 2-Methyl | 2-(Bromomethyl)oxazole derivative | NBS, light/radical initiator |

| 4-Methyl | 4-(Bromomethyl)oxazole derivative | NBS, light/radical initiator |

| 5-Hexyl | 5-(1-Bromohexyl)oxazole derivative | NBS, light/radical initiator |

This table presents hypothetical transformations based on established reactivity principles, as direct experimental data for "Oxazole, 5-hexyl-2,4-dimethyl-" was not found in the reviewed literature.

The resulting haloalkyl-substituted oxazoles would be valuable intermediates for further synthetic transformations, such as nucleophilic substitution reactions to introduce a wide range of other functional groups.

Advanced Spectroscopic and Analytical Characterization in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Analysis of Alkyl and Aromatic Proton Environments

The ¹H NMR spectrum of 5-hexyl-2,4-dimethyl-oxazole would be expected to show distinct signals corresponding to the different proton environments in the molecule. The hexyl group would exhibit a series of multiplets for its methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) group. The two methyl groups attached to the oxazole (B20620) ring at positions 2 and 4 would each appear as singlets, likely with slightly different chemical shifts due to their distinct electronic environments.

Expected ¹H NMR Data: A detailed analysis would provide specific chemical shifts (δ) and coupling constants (J) for each proton, confirming the connectivity of the alkyl chain and its attachment to the oxazole ring.

¹³C NMR Analysis of Oxazole Ring and Substituent Carbon Frameworks

The ¹³C NMR spectrum is critical for defining the carbon skeleton of the molecule. For 5-hexyl-2,4-dimethyl-oxazole, distinct signals would be observed for the three carbons of the oxazole ring (C2, C4, and C5), the two methyl carbons attached to the ring, and the six carbons of the hexyl substituent. The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern.

Expected ¹³C NMR Data: A complete ¹³C NMR analysis would list the chemical shifts for all 11 carbon atoms in the molecule, providing unequivocal evidence for the trisubstituted oxazole core and the nature of the alkyl substituents.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom within the oxazole ring. The chemical shift of the nitrogen atom is sensitive to the nature of the substituents on the ring and can be a valuable parameter in comparative studies of oxazole derivatives. For 5-hexyl-2,4-dimethyl-oxazole, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom at position 3.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, particularly within the hexyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range (2- and 3-bond) correlations between protons and carbons. For instance, it would show correlations from the protons of the C4-methyl group to C4 and C5 of the oxazole ring, and from the protons of the C2-methyl group to C2, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI-MS)

Under Electron Ionization (EI) conditions, 5-hexyl-2,4-dimethyl-oxazole would be expected to show a distinct molecular ion (M⁺•) peak corresponding to its molecular weight. The introduction of a long aliphatic chain on the oxazole ring typically leads to characteristic fragmentation patterns. researchgate.net The fragmentation of the hexyl chain through cleavage at different C-C bonds would likely produce a series of fragment ions separated by 14 Da (-CH₂-). The stability of the oxazole ring might lead to fragment ions containing the intact heterocyclic core. A detailed analysis of the fragmentation pattern would provide valuable information for the structural confirmation of the molecule.

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds. For Oxazole, 5-hexyl-2,4-dimethyl-, with its nitrogen and oxygen heteroatoms, ESI-MS provides unambiguous confirmation of its molecular mass. In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion.

The high-resolution mass spectrometry (HRMS) capability of ESI-MS allows for the determination of the exact mass of the [M+H]⁺ ion. This experimental value can then be compared to the theoretically calculated mass, providing a high degree of confidence in the elemental composition of the synthesized compound. While specific experimental data for this exact compound is not widely published, the principles of ESI-MS are routinely applied to similar heterocyclic structures. mdpi.com

Table 1: Illustrative ESI-MS Data for Oxazole, 5-hexyl-2,4-dimethyl-

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 182.1539 | 182.1541 |

| [M+Na]⁺ | 204.1359 | 204.1362 |

Note: The observed m/z values are hypothetical and for illustrative purposes, based on typical instrument accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of volatile and semi-volatile compounds like Oxazole, 5-hexyl-2,4-dimethyl-. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification. The retention time from the gas chromatogram is a characteristic property that further aids in identification and purity assessment. GC-MS analysis can confirm the presence of the desired compound and identify any volatile impurities or residual starting materials from the synthesis. This technique has been utilized in the identification of Oxazole, 5-hexyl-2,4-dimethyl- in complex mixtures, such as plant extracts. sielc.comnih.gov

Table 2: Expected GC-MS Fragmentation for Oxazole, 5-hexyl-2,4-dimethyl-

| m/z (Hypothetical) | Ion Structure/Fragment | Significance |

| 181 | [C₁₁H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 166 | [M - CH₃]⁺ | Loss of a methyl group |

| 110 | [M - C₅H₁₁]⁺ | Loss of the hexyl side chain (beta-cleavage) |

| 96 | [C₅H₆NO]⁺ | Cleavage of the hexyl group with rearrangement |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Fragments corresponding to acylium ion or propyl fragment |

Note: The m/z values and their interpretations are based on general fragmentation rules for alkyl-substituted oxazoles and are for illustrative purposes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When applied to Oxazole, 5-hexyl-2,4-dimethyl-, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups and their expected vibrational frequencies include the C-H stretching of the alkyl groups (hexyl and methyl), the C=N stretching of the oxazole ring, and the C-O-C stretching, also characteristic of the oxazole heterocycle. The presence of a band in the 1650–1600 cm⁻¹ region is a strong indicator of the C=N bond within the oxazole ring. Analysis of the IR spectrum provides corroborative evidence for the successful synthesis of the target oxazole structure.

Table 3: Characteristic IR Absorption Bands for Oxazole, 5-hexyl-2,4-dimethyl-

| Wavenumber (cm⁻¹) (Hypothetical) | Vibration Type | Functional Group |

| 2955-2855 | C-H stretch | Hexyl and methyl groups |

| ~1645 | C=N stretch | Oxazole ring |

| ~1580 | C=C stretch (aromatic-like) | Oxazole ring |

| ~1130 | C-O-C stretch | Oxazole ring |

Note: These are typical wavenumber ranges for the specified functional groups and are for illustrative purposes.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While obtaining suitable crystals can be a challenge, a successful crystallographic analysis would provide irrefutable proof of the compound's structure, complementing the data obtained from spectroscopic methods. It has been noted that X-ray crystallography is a technique used for the determination of the absolute configuration in advanced studies of this compound.

Table 4: Hypothetical Crystallographic Data for Oxazole, 5-hexyl-2,4-dimethyl-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This data is purely illustrative and represents a plausible set of crystallographic parameters for a molecule of this size and shape.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture. For Oxazole, 5-hexyl-2,4-dimethyl-, reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Furthermore, if a chiral center were present in the molecule, chiral HPLC could be employed to separate and quantify the enantiomers, thus determining the enantiomeric excess (ee) of the sample. While Oxazole, 5-hexyl-2,4-dimethyl- is achiral, HPLC remains a critical tool for verifying its purity before its use in further applications. The use of HPLC for the analysis of other oxazole-containing compounds is well-established. researchgate.net

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Hypothetical) | 5.8 min |

Note: These parameters are hypothetical and represent a typical starting point for method development for a compound of this nature.

Computational and Theoretical Investigations of Oxazole, 5 Hexyl 2,4 Dimethyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and reactivity of "Oxazole, 5-hexyl-2,4-dimethyl-". irjweb.comresearchgate.net DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**, 6-311G++(d,p)), are employed to optimize the molecular geometry and calculate key electronic parameters. irjweb.comresearchgate.net

The electronic properties of oxazole (B20620) derivatives are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net For oxazole derivatives, this energy gap can be influenced by the nature and position of substituents on the oxazole ring. researchgate.net

Studies on similar substituted oxazoles have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.govtandfonline.com For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electron density distribution across the oxazole ring system. nih.gov

Table 1: Calculated Electronic Properties of a Representative Substituted Oxazole using DFT (B3LYP/6-31G)*

| Parameter | Value |

| HOMO Energy (eV) | -5.6518 irjweb.com |

| LUMO Energy (eV) | 0.8083 irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) (eV) | 4.8435 irjweb.com |

| Dipole Moment (Debye) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

Note: The data presented is for a representative oxazole derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations. Specific values for "Oxazole, 5-hexyl-2,4-dimethyl-" would require dedicated computational analysis.

Theoretical Studies of Reaction Mechanisms and Transition States in Oxazole Synthesis

Theoretical studies play a critical role in understanding the intricate mechanisms of chemical reactions, including the synthesis of oxazole derivatives. organic-chemistry.org Computational methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed picture of the reaction pathway. nih.gov

The synthesis of substituted oxazoles can proceed through various routes, such as the cyclization of α-azidochalcones or the reaction of enamides with oxidizing agents. organic-chemistry.orgnih.gov For example, a plausible mechanism for the formation of 2,4,5-trisubstituted oxazoles from α-azidochalcones involves the generation of a thiocyanate (B1210189) radical, which reacts with the C=N bond to form an intermediate that subsequently cyclizes to form the oxazole ring. nih.gov

Computational modeling can be used to investigate the energetics of these steps, determining the most favorable reaction pathway and identifying key intermediates and transition states. This understanding is invaluable for optimizing reaction conditions to improve yields and selectivity. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

The conformational flexibility of the hexyl group in "Oxazole, 5-hexyl-2,4-dimethyl-" and the influence of the surrounding solvent environment on its structure and dynamics can be effectively studied using Molecular Dynamics (MD) simulations. nih.govacs.org MD simulations provide a time-resolved picture of molecular motion, allowing for the exploration of different conformational states and their relative energies. acs.org

For molecules with flexible alkyl chains, such as the hexyl group, numerous conformations are possible due to rotation around single bonds. rsc.orgutdallas.edu MD simulations can help identify the most populated and energetically favorable conformations in different environments (e.g., in the gas phase or in various solvents). researchgate.net The choice of solvent can significantly influence conformational preferences due to solute-solvent interactions. researchgate.net

MD simulations are also instrumental in understanding how the molecule interacts with its environment, which is crucial for predicting its behavior in biological systems or in solution-phase reactions. nih.gov The stability of a ligand-protein complex, for instance, can be assessed by running MD simulations and analyzing the root mean square deviation (RMSD) of the complex over time. nih.gov

Computational Modeling for Chemical Design and Optimization of Oxazole Derivatives

Computational modeling is a powerful tool for the rational design and optimization of oxazole derivatives with desired properties. jcchems.comnih.gov By establishing Quantitative Structure-Activity Relationships (QSAR), it is possible to correlate the structural features of molecules with their biological activities. nih.gov

Predictive QSAR models can be developed using various computational techniques, including associative neural networks, to guide the design of new oxazole derivatives with enhanced potency or other desirable characteristics. nih.gov These models are built using a training set of compounds with known activities and are then validated using a separate test set. nih.gov

Molecular docking simulations are another key computational technique used in drug design. nih.govnih.gov These simulations predict the preferred orientation of a ligand when bound to a target receptor, allowing for the estimation of binding affinity and the identification of key interactions. nih.gov This information can be used to design new derivatives with improved binding to a specific biological target.

Oxazole, 5 Hexyl 2,4 Dimethyl As a Chemical Building Block and Its Applications

Precursor in the Synthesis of Diverse Heterocyclic Systems

The oxazole (B20620) ring is a key synthon for the construction of other important heterocyclic systems, most notably pyridines. This transformation is primarily achieved through the Diels-Alder reaction, where the oxazole acts as the diene component.

The inverse-electron-demand Diels-Alder (IEDDA) reaction of oxazoles with suitable dienophiles, such as alkenes, provides a direct route to substituted pyridines. acs.orgwikipedia.org The reaction proceeds via a cycloaddition to form a bicyclic intermediate containing an oxygen bridge, which is often unstable. Subsequent aromatization, typically through the loss of water or another small molecule, yields the pyridine (B92270) ring. oup.com The reactivity of the oxazole diene can be enhanced by protonation or Lewis acid coordination to the oxazole nitrogen, which lowers the energy of the LUMO of the diene. acs.orgnih.govscilit.comacs.org

For a compound like Oxazole, 5-hexyl-2,4-dimethyl-, this reaction would theoretically lead to the formation of a highly substituted pyridine. The substituents from the original oxazole (hexyl and two methyl groups) and the dienophile would be incorporated into the final pyridine structure, offering a pathway to complex molecules that are otherwise difficult to synthesize. For example, the reaction of alkoxy-substituted oxazoles is a well-established method for producing precursors to the pyridoxine (B80251) (Vitamin B6) family. wikipedia.orgoup.com While the alkyl groups in 5-hexyl-2,4-dimethyl-oxazole are less activating than alkoxy groups, the principle of using the oxazole core as a latent pyridine remains a significant potential application.

| Reaction Type | Reactants | Product | Significance |

| Diels-Alder Cycloaddition | Oxazole (diene) + Alkene (dienophile) | Substituted Pyridine | Access to highly functionalized pyridine rings. acs.orgoup.com |

Role in Ligand Design for Organometallic Chemistry and Catalysis

The nitrogen atom in the oxazole ring can act as a donor, making oxazole-containing molecules valuable as ligands in organometallic chemistry and asymmetric catalysis. mdpi.comnih.govnih.gov The development of bidentate and tridentate ligands that incorporate an oxazole moiety has led to novel catalysts for a variety of chemical transformations.

Research has shown that ligands combining an oxazole with another donor group, such as an oxazoline (B21484), carbene, or pyridine, can form stable complexes with transition metals like palladium, rhodium, platinum, and vanadium. mdpi.comacs.orgacs.org These complexes have been successfully employed as catalysts in reactions including hydrogenations, hydrosilylations, and polymerizations. mdpi.comacs.org

The substituents on the oxazole ring play a crucial role in tuning the steric and electronic properties of the resulting ligand and, consequently, the activity and selectivity of the metal catalyst. mdpi.com For instance, in a study on vanadium catalysts with oxazole-oxazoline ligands for ethylene (B1197577) polymerization, it was found that a methyl group at the C5 position of the oxazole ring influenced catalyst activity by creating steric hindrance. mdpi.com This finding suggests that the 5-hexyl group in Oxazole, 5-hexyl-2,4-dimethyl- could be strategically employed to create a specific steric environment around a metal center. The compound can serve as a building block for N,N- or N,C-chelating ligands, where the oxazole nitrogen coordinates to the metal, potentially leading to catalysts with unique properties.

| Ligand Type | Metal Center | Catalytic Application | Reference |

| Oxazole-Oxazoline | Vanadium | Ethylene Polymerization | mdpi.com |

| Oxazole-Carbene | Platinum, Palladium | Hydrosilylation | acs.org |

| Oxazole-Pyridine | Palladium | Asymmetric Cyclization | acs.org |

Applications in Materials Science for the Development of Polymers and Dyes

The rigid, aromatic structure of the oxazole ring makes it an attractive component for advanced materials, including conjugated polymers and fluorescent dyes. globalresearchonline.net

In the field of organic electronics, oxazoles have been incorporated into the backbones of semiconducting polymers. nih.govacs.org The synthesis strategy often involves creating monomers where an oxazole ring is flanked by other aromatic units, such as thiophene (B33073) or benzothiadiazole. These monomers are then polymerized, commonly through methods like direct arylation polymerization, to yield materials with specific optical and electronic properties suitable for applications in transistors and photovoltaic devices. nih.govacs.org The inclusion of an oxazole unit, which is relatively electron-poor, can influence the polymer's orbital energetics. acs.org The 5-hexyl-2,4-dimethyl-oxazole core, with its alkyl groups enhancing solubility, could be a valuable monomer for creating processable organic semiconducting polymers.

Furthermore, oxazole derivatives are known to form the core of various dyes. globalresearchonline.net The extended π-system of the oxazole ring, when combined with other chromophores, can lead to compounds that absorb and emit light in the visible spectrum. globalresearchonline.netmdpi.com The specific substituents on the oxazole ring modulate the photophysical properties, such as the color and fluorescence intensity. The synthesis of new oxazole derivatives allows for the tuning of these properties for applications like optical brighteners or sensitizers. globalresearchonline.net

| Material Type | Synthetic Strategy | Potential Application | Key Feature |

| Conjugated Polymers | Polymerization of oxazole-containing monomers | Organic electronics, photovoltaics | Tuning of electronic properties and solubility. nih.govacs.org |

| Fluorescent Dyes | Functionalization of the oxazole core | Optical brighteners, photosensitizers | Substituents control absorption and emission spectra. globalresearchonline.net |

Functionalization for Advanced Chemical Reagents and Intermediates

Oxazole, 5-hexyl-2,4-dimethyl- can be chemically modified to produce a range of advanced chemical reagents and intermediates. The reactivity of the oxazole ring and its substituents allows for selective functionalization.

The oxazole ring can undergo several key reactions:

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, which is the most electron-rich carbon. However, this position is already occupied by the hexyl group in the target molecule. wikipedia.org

Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base. The resulting lithio-oxazole can then react with various electrophiles, allowing for the introduction of new functional groups at this position. wikipedia.org

Coupling Reactions: Functionalization with a bromine atom, for example, creates a handle for cross-coupling reactions like the Suzuki or Sonogashira reaction. This has been used to synthesize C5-substituted oxazoles and versatile ethynyl (B1212043) oxazole reagents for click chemistry. nih.govchemrxiv.org

Q & A

Q. What are the common synthetic routes for 5-hexyl-2,4-dimethyloxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 5-hexyl-2,4-dimethyloxazole derivatives typically involves cyclization of precursors such as substituted aldehydes or ketones. For example, a cyclization reaction using 2,4-dimethylbenzaldehyde with chloroacetic acid and ammonium acetate in the presence of a dehydrating agent (e.g., POCl₃ or PPA) is a standard approach . Green synthesis methods, such as microwave-assisted or ultrasound-mediated reactions, can enhance yield and reduce toxic byproducts compared to conventional reflux methods . Key parameters include solvent choice (e.g., absolute ethanol for reflux), catalyst type, and reaction time. Purity is validated via TLC, NMR, and MS .

Q. How is the structural characterization of 5-hexyl-2,4-dimethyloxazole performed, and what spectroscopic techniques are critical for confirming its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the oxazole ring structure and substituent positions. For instance, ¹H NMR reveals methyl group protons (δ 1.47 ppm) and oxazole methine protons (δ 8.46 ppm) . Mass spectrometry (MS) provides molecular weight confirmation, while IR spectroscopy identifies functional groups like C=N (1650–1600 cm⁻¹) . X-ray crystallography is used for absolute configuration determination in advanced studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 5-hexyl-2,4-dimethyloxazole derivatives across studies?

- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from structural variations, assay conditions, or purity levels. To address this:

- Perform comparative SAR studies using standardized assays (e.g., MIC tests against C. albicans or S. aureus).

- Validate purity via HPLC and control for solvent effects (e.g., DMSO cytotoxicity).

- Use computational docking to predict binding affinities to targets like enzymes or receptors, cross-referencing experimental IC₅₀ values .

Example: Substituting the hexyl group with shorter chains reduced antifungal activity by 40% in one study .

Q. How can computational modeling optimize the design of 5-hexyl-2,4-dimethyloxazole derivatives for specific biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like STAT3 or DNA topoisomerases. Key steps:

- Generate 3D structures using Gaussian or Chem3D.

- Calculate binding energies (ΔG) and hydrogen-bonding patterns.

- Validate predictions with in vitro assays (e.g., fluorescence polarization for DNA intercalation) .

Example: A derivative with a fluoronaphthalenyl substituent showed enhanced binding to kinase targets (Ki = 12 nM) .

Q. What are the challenges in scaling up the synthesis of 5-hexyl-2,4-dimethyloxazole for preclinical studies, and how can they be mitigated?

- Methodological Answer : Scaling up often faces issues like low yield (e.g., <50% in batch reactions) and byproduct formation. Solutions include:

- Transitioning to flow chemistry for better heat/mass transfer .

- Using immobilized catalysts (e.g., silica-supported PPA) to improve recyclability.

- Optimizing solvent systems (e.g., DES or ionic liquids) to reduce waste .

Example: Continuous flow synthesis increased yield by 25% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.